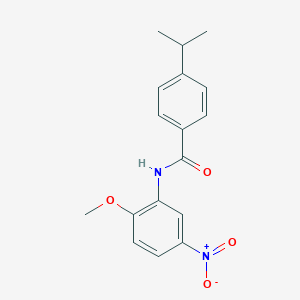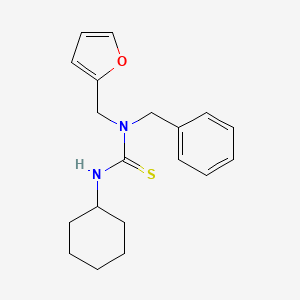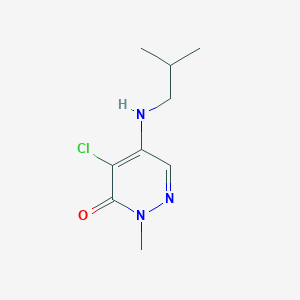![molecular formula C11H8ClN3O2S B5732352 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as a Janus kinase (JAK) inhibitor and has been shown to have significant anti-inflammatory and immunosuppressive effects.
Mecanismo De Acción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide is a potent inhibitor of JAK3, which is a key signaling molecule involved in the activation of immune cells. By inhibiting JAK3, N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide can prevent the activation and proliferation of T cells and B cells, which are involved in the inflammatory and autoimmune responses. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and interferon-gamma.
Biochemical and Physiological Effects:
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide has been shown to have significant anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the severity of arthritis in animal models and improve symptoms in patients with rheumatoid arthritis and psoriasis. It has also been shown to reduce the incidence of acute rejection in organ transplant recipients and improve survival rates in graft-versus-host disease patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been shown to have potential side effects such as increased risk of infections and malignancies. It also has limited efficacy in some patients, and there is a need for further research to identify biomarkers that can predict response to treatment.
Direcciones Futuras
There are several future directions for the research and development of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide. One direction is to identify new indications for its use in other inflammatory and autoimmune diseases. Another direction is to develop new formulations or delivery methods that can improve its efficacy and reduce potential side effects. There is also a need for further research to identify biomarkers that can predict response to treatment and to develop personalized treatment strategies for patients. Finally, there is a need for further research to understand the long-term safety and efficacy of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide in different patient populations.
Métodos De Síntesis
The synthesis of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by the reaction with 2-furoyl chloride. The resulting product is then purified through a series of recrystallization steps. The purity and yield of the final product can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to have potential applications in the treatment of organ transplant rejection and graft-versus-host disease.
Propiedades
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-3-4-9(13-6-7)14-11(18)15-10(16)8-2-1-5-17-8/h1-6H,(H2,13,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDGCFTFNVNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)

![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![ethyl 4-({[(3-chloro-4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5732313.png)



![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)